CCRIS 779

DNA adduct formation diol epoxide stereochemistry PAH-DNA binding

CCRIS 779 (CAS 64937-39-9), systematically named anti-8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene (anti-BA-8,9-diol 10,11-oxide or anti-BA-10,11-DE), is a racemic non-bay-region vicinal diol epoxide derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA) with molecular formula C₁₈H₁₄O₃ and molecular weight 278.3 g/mol. It belongs to the class of metabolically activated PAH diol epoxides that form covalent DNA adducts implicated in mutagenesis and carcinogenesis.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 64937-39-9
Cat. No. B104633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCRIS 779
CAS64937-39-9
Synonyms[1aR-(1aα,2α,3β,11bα)]-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol,
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
InChIInChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17+,18-/m1/s1
InChIKeyQMVDCUCAPJTHNE-VSZNYVQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCRIS 779 (CAS 64937-39-9): A Non-Bay-Region Benz[a]anthracene Diol Epoxide for PAH Carcinogenesis Research and Analytical Reference Applications


CCRIS 779 (CAS 64937-39-9), systematically named anti-8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz[a]anthracene (anti-BA-8,9-diol 10,11-oxide or anti-BA-10,11-DE), is a racemic non-bay-region vicinal diol epoxide derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene (BA) with molecular formula C₁₈H₁₄O₃ and molecular weight 278.3 g/mol . It belongs to the class of metabolically activated PAH diol epoxides that form covalent DNA adducts implicated in mutagenesis and carcinogenesis [1]. Unlike the extensively studied bay-region diol epoxides of benz[a]anthracene (anti-BA-3,4-diol 1,2-oxide), this compound features the epoxide ring on the 10,11-position of the saturated angular benzo-ring, placing it outside the sterically hindered bay-region [2]. It is catalogued in the National Cancer Institute's Chemical Carcinogenesis Research Information System (CCRIS) database and serves as a critical reference standard for distinguishing bay-region from non-bay-region activation pathways in PAH mechanism-of-action studies [3].

CCRIS 779 (CAS 64937-39-9): Why Non-Bay-Region Diol Epoxide Topology Precludes Substitution with Bay-Region or Syn Diastereomer Analogs


Benz[a]anthracene-derived diol epoxides are not functionally interchangeable. The position of the epoxide ring on the saturated angular benzo-ring fundamentally controls DNA intercalation affinity, covalent binding yield, adduct conformation, mutagenic outcome, and enzymatic detoxification susceptibility. CCRIS 779 (anti-BA-8,9-diol 10,11-oxide) bears the epoxide on the non-bay-region 10,11-position, which reduces covalent DNA binding by approximately 2-fold relative to the bay-region anti-BA-3,4-diol 1,2-oxide [1] and yields adducts that are essentially nonmutagenic in replication systems—a property opposite to that of bay-region adducts [2]. Furthermore, the anti diastereomer of this non-bay-region diol epoxide exhibits ~4.3-fold higher covalent binding to DNA than its syn counterpart [1] and uniquely transforms M2 mouse fibroblasts while the syn-isomer is inactive [3]. Substituting CCRIS 779 with the syn diastereomer, the bay-region regioisomer, or the benzo[a]pyrene-derived analog anti-BPDE will produce divergent DNA interaction profiles and misrepresent the relative contribution of non-bay-region activation pathways to PAH carcinogenicity.

CCRIS 779 (CAS 64937-39-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Covalent DNA Binding Fraction: Anti-BA-10,11-DE Binds DNA 4.3-Fold More Efficiently Than Its Syn Diastereomer

In a direct head-to-head comparison under identical conditions, the anti diastereomer of the non-bay-region benz[a]anthracene 10,11-diol epoxide (CCRIS 779) exhibits a covalent DNA binding fraction of 13 ± 2%, which is approximately 4.3-fold higher than the 3 ± 1% observed for the corresponding syn diastereomer (syn-BA-10,11-DE) [1]. Both diastereomers were reacted with native double-stranded DNA in 5 mM sodium cacodylate buffer at pH 7.0 and 23°C. The same study established that these non-bay-region covalent binding levels are lower by a factor of approximately two than those of the bay-region diol epoxides of benz[a]anthracene (~26%), situating CCRIS 779 at an intermediate binding efficiency between the syn diastereomer and the bay-region anti regioisomer [1]. The higher covalent binding of the anti form is mechanistically linked to its stronger non-covalent intercalation complex preceding chemical reaction [1].

DNA adduct formation diol epoxide stereochemistry PAH-DNA binding

DNA Intercalation Affinity: Anti Diastereomer Shows 2-Fold Higher Association Constant Than Syn

Linear dichroism experiments revealed that the anti stereoisomer of the non-bay-region BA-10,11-DE forms non-covalent intercalative complexes with DNA prior to covalent reaction, with an association constant of 850 ± 100 M⁻¹—approximately twice the value observed for the syn diastereomer (~425 M⁻¹) [1]. This 2-fold differential in non-covalent intercalation affinity directly parallels the behavior established for bay-region diol epoxides of benzo[a]pyrene and benz[a]anthracene, where the anti diastereomer consistently shows higher intercalation than the syn form [1]. The stronger pre-covalent intercalation of the anti isomer is consistent with its subsequently higher covalent binding yield [1].

DNA intercalation non-covalent complex linear dichroism binding thermodynamics

Mammalian Cell Mutagenicity: Non-Bay-Region 8,9-Diol-10,11-Epoxides Are 65–125-Fold Less Potent Than Bay-Region 1,2-Epoxides

In Chinese hamster V79-6 lung cells, the diastereomeric pairs of benz[a]anthracene-8,9-diol-10,11-epoxides (including CCRIS 779) and benz[a]anthracene-10,11-diol-8,9-epoxides are 65 to 125 times less mutagenic than the bay-region benz[a]anthracene 1,2-epoxides derived from the trans-3,4-dihydrodiol [1]. In Salmonella typhimurium TA100, the same non-bay-region diol epoxides are 15 to 35 times less mutagenic than the bay-region 1,2-epoxides [1]. These quantitative potency gaps are not attributable to differential aqueous stability, as the more mutagenic bay-region derivatives actually tend to be less stable [1]. The data provide direct experimental support for the bay-region theory of PAH carcinogenesis and establish that the non-bay-region 8,9-diol-10,11-epoxide activation pathway is a minor contributor to the overall mutagenic burden of benz[a]anthracene [1].

V79 mutagenicity bay-region theory structure-activity relationship PAH ultimate carcinogen

DNA Reactivity Hierarchy: Anti-BA-8,9-Diol 10,11-Oxide Ranks Lowest Among Three Major PAH Diol Epoxides

A direct comparison of in vitro DNA reaction rates established a clear reactivity hierarchy: anti-BP-7,8-diol 9,10-oxide (the bay-region diol epoxide of benzo[a]pyrene) > anti-BA-3,4-diol 1,2-oxide (the bay-region diol epoxide of benz[a]anthracene) > anti-BA-8,9-diol 10,11-oxide (CCRIS 779, the non-bay-region diol epoxide of benz[a]anthracene) [1]. All three compounds react with DNA to form predominantly hydrocarbon-N2-guanine adducts, but CCRIS 779 exhibits the slowest reaction kinetics of the three, consistent with its lowest electrophilic reactivity toward nucleophilic sites on DNA bases [1]. This reactivity ordering mirrors the relative tumorigenic potencies of the parent hydrocarbons in rodent bioassays and provides a biochemical basis for the lower carcinogenic risk attributed to non-bay-region activation pathways [1].

DNA reactivity ranking N2-guanine adduct diol epoxide electrophilicity PAH comparative biochemistry

Differential Detoxification: Anti-BA-8,9-Diol 10,11-Oxide Is Refractory to Epoxide Hydrolases but Sensitive to Dihydrodiol Dehydrogenase

The mutagenicity of CCRIS 779 (anti-BA-8,9-diol 10,11-oxide) toward Salmonella typhimurium TA100 is not decreased by the presence of large amounts of highly purified microsomal or cytosolic epoxide hydrolase, demonstrating complete resistance to these major detoxification enzymes [1]. In contrast, highly purified dihydrodiol dehydrogenase (DDH) effectively inactivates this diol epoxide [1]. This behavior differs sharply from that of the K-region epoxide benz[a]anthracene 5,6-oxide, which is efficiently inactivated by microsomal epoxide hydrolase but not by DDH [1]. Further quantitative comparison from a subsequent study demonstrated that glutathione transferase X requires approximately 1,000-fold more enzyme to inactivate the diol-epoxide than is needed for the K-region epoxide, on a molar basis [2]. This unique detoxification profile—epoxide hydrolase resistance coupled with DDH and glutathione transferase X sensitivity—means CCRIS 779 persists in cellular environments where K-region epoxides are rapidly cleared.

epoxide hydrolase resistance dihydrodiol dehydrogenase metabolic inactivation PAH detoxification

Cell Transformation: Only the Anti Diastereomer Transforms M2 Fibroblasts; Syn Isomer Is Inactive

In a comparative study of benz[a]anthracene diol epoxide biological activities, both the syn- and anti-isomers of benz[a]anthracene 8,9-diol 10,11-oxide were mutagenic in V79 Chinese hamster cells, but only the anti-isomer (CCRIS 779) induced malignant transformation in M2 mouse fibroblasts—the syn-isomer was completely inactive in this assay [1]. This stereoselectivity in transformation activity mirrors the pattern observed for the bay-region diol epoxides of benzo[a]pyrene, where the anti diastereomer with (R,S,S,R) absolute configuration is the highly tumorigenic form [2]. The anti-isomer's unique ability to transform cells, despite both diastereomers being mutagenic, indicates that mutagenicity alone is an insufficient predictor of carcinogenic potential for non-bay-region PAH diol epoxides [1].

malignant transformation M2 fibroblasts diol epoxide stereoselectivity carcinogenicity screening

CCRIS 779 (CAS 64937-39-9): Validated Research and Analytical Application Scenarios Grounded in Quantitative Differentiation Evidence


Non-Bay-Region Reference Standard for PAH DNA Adductomics Mass Spectral Library Construction

CCRIS 779 serves as the structurally defined non-bay-region diol epoxide reference for constructing DNA adduct mass spectral libraries. Its covalent binding fraction of 13 ± 2% [1] and its reactivity rank as the slowest among three major PAH diol epoxides (anti-BPDE > anti-BA-3,4-diol 1,2-oxide > anti-BA-8,9-diol 10,11-oxide) [2] provide the necessary quantitative benchmarks for calibrating adduct signal intensities and retention times. In adductomics workflows employing LC-MS/MS, CCRIS 779-derived N2-guanine adduct standards enable laboratories to distinguish non-bay-region from bay-region adducts in complex biological hydrolysates, a differentiation critical for attributing observed DNA damage to specific metabolic activation pathways [1].

Enzymatic Detoxification Selectivity Probe for Epoxide Hydrolase-Independent Clearance Mechanisms

The unique detoxification profile of CCRIS 779—complete resistance to microsomal and cytosolic epoxide hydrolase, combined with sensitivity to dihydrodiol dehydrogenase [3] and a ~1,000-fold higher glutathione transferase X requirement relative to K-region epoxides [4]—makes it an ideal probe substrate for dissecting epoxide hydrolase-independent PAH detoxification pathways. In cellular assays where epoxide hydrolase is chemically inhibited or genetically ablated, CCRIS 779 provides an unconfounded readout of DDH and GST-dependent clearance activities, enabling the screening of chemical inhibitors or genetic modulators of these alternative detoxification routes [3].

Stereochemistry-Dependent Carcinogenicity Screening: Anti- vs. Syn-Diastereomer Benchmarking

CCRIS 779 (anti diastereomer) and its syn counterpart constitute a defined stereoisomeric pair for evaluating the stereochemical dependence of PAH diol epoxide biological activity. With a 4.3-fold higher DNA covalent binding [1], 2-fold higher DNA intercalation affinity [1], and unique M2 fibroblast transformation activity compared to the inactive syn isomer [5], this pair provides a calibrated stereochemistry-activity reference set. Testing laboratories can use this pair as positive (anti) and negative (syn) transformation controls in cell-based carcinogenicity screening batteries, ensuring assay sensitivity to stereochemical differences that are predictive of in vivo tumorigenic potential [5].

Quantitative Structure-Activity Relationship (QSAR) Model Calibration for PAH Risk Assessment

The 65–125-fold lower mammalian cell mutagenicity of non-bay-region 8,9-diol-10,11-epoxides relative to bay-region 1,2-epoxides [6] provides a critical quantitative data point for calibrating QSAR models that predict PAH carcinogenic potency from metabolic activation pathway partitioning. CCRIS 779 defines the lower bound of the mutagenic potency range for benz[a]anthracene-derived diol epoxides, enabling computational toxicology models to assign accurate relative potency factors (RPFs) to the non-bay-region activation pathway. This is essential for regulatory risk assessment frameworks that rely on potency-weighted PAH mixture exposure calculations [6].

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